molecular formula C8H12BrNO B13645095 4-(Bromomethyl)-2-(tert-butyl)oxazole

4-(Bromomethyl)-2-(tert-butyl)oxazole

Cat. No.: B13645095
M. Wt: 218.09 g/mol
InChI Key: MGFVEIFVZYCKME-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(tert-butyl)oxazole is a versatile chemical building block designed for research and development applications. As a bifunctional oxazole derivative, it offers researchers two distinct reactive sites: the bromomethyl group serves as a versatile handle for further functionalization, while the sterically hindered tert-butyl group can be used to modulate the physicochemical properties of resulting molecules. This compound is part of the azole family, five-membered heterocyclic rings valued in medicinal chemistry and materials science for their diverse properties. The bromomethyl substituent is a key feature, acting as an alkylating agent that enables the incorporation of the oxazole scaffold into more complex structures through nucleophilic substitution reactions. This makes it a valuable precursor in the synthesis of potential pharmaceutical candidates, such as novel kinase inhibitors, agrochemicals, and functional materials. Key Applications: • Medicinal Chemistry: Serves as a critical intermediate for constructing diverse compound libraries. It is particularly useful for introducing the oxazole motif, a privileged structure found in many bioactive molecules, into potential drug candidates. • Agrochemical Research: Used in the design and synthesis of new active ingredients with potential herbicidal or fungicidal activities. • Materials Science: Acts as a building block for creating organic ligands, functionalized polymers, and advanced organic frameworks (OFs). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Always refer to the Material Safety Data Sheet (MSDS) for safe handling and storage guidelines before use.

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

4-(bromomethyl)-2-tert-butyl-1,3-oxazole

InChI

InChI=1S/C8H12BrNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3

InChI Key

MGFVEIFVZYCKME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CO1)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of 4-(Bromomethyl)-2-(tert-butyl)oxazole generally involves the bromination of a corresponding methyl or hydroxymethyl oxazole derivative. The key synthetic step is the selective bromination at the methyl position adjacent to the oxazole ring, often using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or unwanted side reactions.

Bromination of 2-(tert-butyl)oxazole Precursors

One common method involves starting from 2-(tert-butyl)oxazole or its methyl-substituted derivatives, followed by bromination at the methyl group attached to the oxazole ring. The reaction conditions typically include:

  • Reagents: N-bromosuccinimide (NBS) as the brominating agent.
  • Solvents: Carbon tetrachloride (CCl4) or other inert solvents.
  • Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation may be used to initiate the bromination.
  • Temperature: Reflux conditions are common, typically around 70 °C.
  • Reaction Time: Several hours (e.g., 5 hours or more) to achieve complete bromination.

This method is exemplified in related bromination processes of oxazole derivatives, where careful control of reaction parameters is critical to maximize yield and minimize dibromo or polybromo impurities.

Specific Patent-Reported Method for Bromination

A notable process described in patent literature (EP4177244A2) outlines the bromination of oxazole derivatives as part of a sequence to prepare precursors for pyroxasulfone and fenoxasulfone. The key points include:

  • Bromination of compounds analogous to 4-(bromomethyl)-2-(tert-butyl)oxazole is performed with brominating reagents in the absence of light to avoid side reactions.
  • The process is carried out under controlled conditions to produce the bromomethyl compound cleanly.
  • Subsequent steps involve reaction with thionating reagents and further functionalization, but the initial bromination step is crucial and well-defined.

Alternative Synthetic Routes

While direct bromination of the methyl group is the most straightforward approach, alternative methods may involve:

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct bromination with NBS NBS, CCl4, AIBN, reflux (5 h) Simple, widely used Risk of dibromo impurities 50-75%
Bromination in absence of light Brominating reagent, dark conditions Cleaner product, less side reactions Requires strict light control Not specified
Chloromethylation + halogen exchange Chloromethyl precursor, LiBr Alternative route if bromination problematic Additional steps, lower efficiency Not specified
Oxazole ring synthesis with bromomethyl precursor Multi-step synthesis Potentially high purity Complex, time-consuming Not specified

Experimental Data and Characterization

Typical Reaction Procedure (Adapted from Patent and Literature)

  • To a solution of 2-(tert-butyl)oxazole derivative in carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and AIBN (catalytic amount) are added.
  • The mixture is refluxed under nitrogen atmosphere for 5 hours.
  • The reaction mixture is cooled, filtered to remove succinimide byproduct, and the solvent is evaporated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization to afford 4-(bromomethyl)-2-(tert-butyl)oxazole.

Characterization Data

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for the bromomethyl group appear as singlets or doublets depending on coupling, with tert-butyl group showing a singlet around 1.3 ppm in ^1H NMR.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the bromomethyl oxazole derivative confirms the molecular weight.
  • Infrared Spectroscopy (IR): Absorptions consistent with oxazole ring and C-Br stretch observed.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(tert-butyl)oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy-substituted oxazoles.

    Oxidation: Formation of oxazole carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted oxazoles.

Scientific Research Applications

4-(Bromomethyl)-2-(tert-butyl)oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(tert-butyl)oxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Key Applications/Reactivity Reference ID
4-(Bromomethyl)-2-(tert-butyl)oxazole C₉H₁₃BrNO ~231.11 4-Bromomethyl, 2-tert-butyl ~3.8* Drug intermediate, nucleophilic alkylation
5-(Bromomethyl)-2-methyl-4-phenyl-1,3-oxazole C₁₁H₁₀BrNO 252.11 5-Bromomethyl, 2-methyl, 4-phenyl 3.54 Antimicrobial agents, intermediates
2-[4-(Bromomethyl)-3-fluorophenyl]-1,3-oxazole C₁₀H₇BrFNO 256.07 4-Bromomethyl, 3-fluoro, phenyl 3.2 Life science research, custom synthesis
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole C₁₃H₁₇BrNO 298.19 4-tert-butyl, 4,5-dihydrooxazole 4.1 Chiral intermediates, catalysis
2-(4-tert-Butylphenyl)benzo[d]oxazole C₁₇H₁₇NO 251.33 Benzene-fused oxazole, 4-tert-butyl 5.2 Materials science, fluorescent probes

*Predicted LogP based on tert-butyl’s hydrophobicity and bromomethyl’s contribution.

Key Observations:
  • Substituent Effects : The tert-butyl group in 4-(Bromomethyl)-2-(tert-butyl)oxazole increases steric hindrance and lipophilicity compared to phenyl or methyl substituents in analogs .
  • Reactivity : Bromomethyl groups in oxazoles (e.g., 5-(Bromomethyl)-2-methyl-4-phenyl-1,3-oxazole ) are reactive toward nucleophiles, enabling cross-coupling or alkylation reactions.
  • Fused vs. Simple Oxazoles : Benzene-fused oxazoles (e.g., 2-(4-tert-butylphenyl)benzo[d]oxazole ) exhibit higher molecular weights and extended π-systems, favoring applications in optoelectronics.

Q & A

Q. Optimization Considerations :

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of radical initiators (e.g., AIBN) or UV light for bromomethylation efficiency .
  • Solvent polarity adjustments (e.g., DCM vs. THF) to influence reaction rates.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.3 ppm, singlet) and bromomethyl (δ ~4.3 ppm, singlet).
    • ¹³C NMR : Oxazole carbons (δ ~150–160 ppm), bromomethyl carbon (δ ~30 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 232 for C₈H₁₂BrNO).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>95%) .

Advanced: How can computational methods predict the reactivity of 4-(bromomethyl)-2-(tert-butyl)oxazole in nucleophilic substitution reactions?

Answer:

  • DFT Calculations :
    • Evaluate electrophilicity at the bromomethyl carbon using Fukui indices.
    • Transition state modeling for SN2 mechanisms (e.g., with amines or thiols) .
  • Solvent Effects : COSMO-RS simulations to predict solvation energies in polar aprotic solvents (e.g., DMF) .
  • Example : Higher nucleophilic attack rates predicted in low-polarity solvents due to reduced stabilization of leaving groups.

Advanced: How do structural modifications (e.g., tert-butyl vs. aryl substituents) influence biological activity?

Answer:

  • Pharmacophore Analysis :
    • The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability.
    • Bromomethyl acts as a leaving group, enabling covalent binding to biological targets (e.g., cysteine residues in enzymes) .
  • Case Study :
    • Analogues with 3-chlorophenyl substituents () show 10× higher antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) compared to tert-butyl derivatives, likely due to enhanced π-π stacking with target proteins.

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Data Discrepancy Example : Yields range from 45% (traditional heating) to 72% (microwave-assisted).

  • Root Cause Analysis :
    • Microwave irradiation reduces reaction time (10 min vs. 12 hr) and thermal degradation .
    • Impurity profiles (HPLC) may differ due to by-product formation under prolonged heating.
  • Mitigation :
    • Standardize reaction monitoring (TLC or in situ IR).
    • Compare solvent systems (e.g., acetonitrile vs. DMF) for reproducibility .

Advanced: What strategies are employed to study the compound’s solid-state behavior and crystallinity?

Answer:

  • X-ray Crystallography : Resolve bond lengths (C-Br ~1.9 Å) and dihedral angles to assess steric effects of the tert-butyl group .
  • DSC/TGA : Melting point (~70–75°C) and thermal stability (decomposition >200°C) .
  • Powder XRD : Compare crystallinity under different recrystallization conditions (e.g., ethanol vs. acetone).

Basic: What safety protocols are essential when handling 4-(bromomethyl)-2-(tert-butyl)oxazole?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatile brominated by-products.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How is this compound utilized in materials science, particularly in polymer or nanomaterial synthesis?

Answer:

  • Crosslinking Agent : Bromomethyl groups enable covalent functionalization of carbon nanotubes (CNTs) for conductive polymer composites .
  • Coordination Chemistry : Acts as a ligand precursor for Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .

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